molecular formula C8H17N2O4P B11624612 Phosphinic acid, [(formylmethylamino)methyl]morpholin-4-ylmethyl-

Phosphinic acid, [(formylmethylamino)methyl]morpholin-4-ylmethyl-

Katalognummer: B11624612
Molekulargewicht: 236.21 g/mol
InChI-Schlüssel: QVTCSHREICOVLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phosphinic acid, [(formylmethylamino)methyl]morpholin-4-ylmethyl- is a complex organic compound that features a phosphinic acid group bonded to a morpholine ring through a formylmethylamino linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of phosphinic acid, [(formylmethylamino)methyl]morpholin-4-ylmethyl- typically involves the reaction of morpholine derivatives with phosphinic acid precursors. One common method involves the use of formylmethylamine as a starting material, which is then reacted with morpholine and phosphinic acid under controlled conditions to yield the desired product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound in bulk quantities. The use of high-purity reagents and advanced purification methods ensures the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Phosphinic acid, [(formylmethylamino)methyl]morpholin-4-ylmethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphinic acid compounds. These products have diverse applications in different fields .

Wissenschaftliche Forschungsanwendungen

Phosphinic acid, [(formylmethylamino)methyl]morpholin-4-ylmethyl- has several scientific research applications:

Wirkmechanismus

The mechanism of action of phosphinic acid, [(formylmethylamino)methyl]morpholin-4-ylmethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can disrupt biological pathways and lead to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Phosphinic acid, [(formylmethylamino)methyl]morpholin-4-ylmethyl- is unique due to its complex structure, which includes a morpholine ring and a formylmethylamino linkage. This structural complexity provides the compound with distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C8H17N2O4P

Molekulargewicht

236.21 g/mol

IUPAC-Name

[formyl(methyl)amino]methyl-(morpholin-4-ylmethyl)phosphinic acid

InChI

InChI=1S/C8H17N2O4P/c1-9(6-11)7-15(12,13)8-10-2-4-14-5-3-10/h6H,2-5,7-8H2,1H3,(H,12,13)

InChI-Schlüssel

QVTCSHREICOVLO-UHFFFAOYSA-N

Kanonische SMILES

CN(CP(=O)(CN1CCOCC1)O)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.